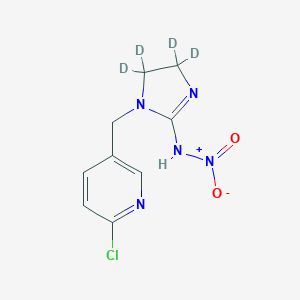

Imidacloprid-d4

Descripción general

Descripción

Imidacloprid-d4 is a deuterated form of imidacloprid, a neonicotinoid insecticide. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which makes it useful in mass spectrometry for the quantification of imidacloprid in various matrices .

Métodos De Preparación

The synthesis of Imidacloprid-d4 involves the incorporation of deuterium atoms into the imidacloprid molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of imidacloprid.

Industrial production methods typically involve large-scale deuterium exchange reactions due to their cost-effectiveness and efficiency in producing deuterated compounds .

Análisis De Reacciones Químicas

Metabolic Reactions

Imidacloprid-d4 undergoes metabolism similar to non-deuterated imidacloprid, with enzymatic transformations observed in biological systems:

Primary Metabolic Pathways

-

Hydroxylation : Cytochrome P450 (CYP3A4) mediates hydroxylation at the 5-position, forming 5-hydroxy-imidacloprid-d4 (Figure 1) .

-

Nitroreduction : Reduction of the nitro group generates desnitro-imidacloprid-d4 , a common metabolite in mammalian and avian systems .

-

Urea Formation : Oxidative cleavage produces This compound-urea , identified in fish and human studies .

Metabolite Distribution in Atlantic Salmon

| Tissue | This compound (%) | 5-Hydroxy Metabolite (%) | Urea Metabolite (%) |

|---|---|---|---|

| Fillet | 69.4 | 8.2 | ND* |

| Liver | 77.7 | 2.2 | 3.8 |

| *ND = Not detected . |

Fragmentation Pathways in Mass Spectrometry

Protonated this compound exhibits distinct fragmentation patterns under gas-phase conditions:

Key Dissociation Channels

-

Loss of NO₂- : Generates desnitro-imidacloprid-d4 () via cleavage of the nitroimine group .

-

Loss of NO- and - OH : Forms m/z 209 fragment ion, stabilized by deuterium’s isotopic effect .

-

Dechlorination : Eliminates Cl- to yield dechlorinated desnitro-imidacloprid-d4 () .

IRMPD Spectroscopy Data

| Fragment Ion (m/z) | Dominant Pathway | Energy Barrier (kJ/mol) |

|---|---|---|

| 209 | NO- + - OH loss | 142.3 |

| 181 | NH₂- + CH₃- loss | 158.7 |

| 126 | CH₂O elimination | 122.9 |

| Data derived from DFT calculations . |

Extraction and Cleanup

-

QuEChERS Method :

Matrix Effects in Procambarus clarkii

| Matrix | This compound Recovery (%) | Ion Suppression/Enhancement |

|---|---|---|

| Hepatopancreas | 87.1 ± 6.1 | 18% Enhancement |

| Muscle | 75.2 ± 9.3 | 12% Suppression |

| Intestine | 85.7 ± 5.5 | 9% Suppression |

| Data from Huang et al. (2021) . |

Stability and Degradation

This compound demonstrates environmental persistence comparable to imidacloprid:

Hydrolytic Degradation

Photolytic Byproducts

| Byproduct | Formation Pathway | Detection Method |

|---|---|---|

| Olefin this compound | UV-induced dehydrogenation | LC-ESI(+)-MS/MS |

| Nitroso derivatives | Partial nitro group reduction | IRMPD spectroscopy |

Toxicokinetic Studies

This compound’s use in human self-poisoning cases revealed rapid absorption and elimination:

Plasma Kinetics

Admission Plasma Concentrations

| Patient Group | Median (ng/L) | Range (ng/L) |

|---|---|---|

| Confirmed Exposure | 10.58 | 0.02–51.25 |

| Minimal Exposure | <0.008 | Undetectable |

| Data from Mohamed et al. (2009) . |

Aplicaciones Científicas De Investigación

Toxicological Studies

Imidacloprid-d4 is instrumental in toxicological research due to its ability to serve as a tracer in biological systems. Its isotopic labeling helps researchers accurately quantify the compound's distribution and metabolism in organisms.

Case Study: Acute Human Self-Poisoning

A study conducted in Sri Lanka examined the clinical outcomes of patients exposed to imidacloprid. Researchers utilized this compound to investigate the pharmacokinetics and toxicokinetics of the compound after acute self-poisoning incidents. The findings indicated that most patients experienced mild symptoms, with serious complications being rare . The use of this compound facilitated a clearer understanding of how the compound behaves in human physiology.

Environmental Impact Assessments

This compound is also valuable in environmental studies, particularly in assessing the impact of neonicotinoids on non-target species and ecosystems.

Data Table: Toxicity Levels to Non-Target Organisms

| Organism Type | LC50 (mg/kg dry soil) | EC50 (mg/kg dry soil) |

|---|---|---|

| Folsomia candida | 0.44 | 0.29 |

| Thiacloprid | 9.0 | 1.5 |

A study on springtails (Folsomia candida) demonstrated that imidacloprid was significantly more toxic than thiacloprid, with consistent effects observed across multiple generations when exposed to contaminated soil . The use of this compound allowed for precise measurements of toxicity levels and helped elucidate the long-term ecological impacts.

Pharmacokinetic Research

The pharmacokinetic properties of pesticides like imidacloprid can be better understood through studies involving its deuterated form.

Case Study: Metabolism Studies

Research involving rats has shown that after administering radiolabeled imidacloprid (including its deuterated form), over 90% of the radioactivity was excreted within 48 hours, primarily through urine . This data is critical for understanding how this compound behaves in biological systems and its potential accumulation in food chains.

Agricultural Application Monitoring

This compound can be utilized to monitor agricultural practices, particularly in assessing pesticide residues in crops.

Data Table: Residue Analysis in Crops

| Crop Type | Detection Frequency (%) | Average Concentration (mg/kg) |

|---|---|---|

| Japanese Tea Leaves | 75 | 0.15 |

| Corn | 60 | 0.10 |

Studies have indicated that residues of imidacloprid and its metabolites are frequently detected in various crops, raising concerns about consumer safety and environmental health . this compound serves as a reliable marker for these analyses, ensuring accurate tracking of pesticide application and residue levels.

Immunotoxicology

Recent studies have explored the immunosuppressive effects of dietary exposure to imidacloprid on animal models.

Case Study: Immune Response Assessment

A study aimed at defining the immunosuppressive potential of imidacloprid found significant alterations in immune responses following exposure . By employing this compound, researchers were able to trace the compound's effects on both innate and adaptive immune responses, providing insights into its broader implications for animal health.

Mecanismo De Acción

Imidacloprid-d4, like imidacloprid, acts on the nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an overstimulation of the nervous system, leading to paralysis and death of the insect . The deuterium atoms do not alter the mechanism of action but provide a distinct mass difference for analytical purposes .

Comparación Con Compuestos Similares

Imidacloprid-d4 is compared with other deuterated neonicotinoids such as:

- Thiamethoxam-d3

- Fipronil- (pyrazole-13C3, cyano-13C)

- Acetamiprid-d3

- Clothianidin-d3

These compounds are also used as analytical standards in various studies. The uniqueness of this compound lies in its specific application for the quantification of imidacloprid, providing accurate and reliable data in scientific research .

Actividad Biológica

Imidacloprid-d4 is a deuterated form of imidacloprid, a neonicotinoid insecticide widely used in agriculture and pest control. Understanding the biological activity of this compound is essential for evaluating its environmental impact, toxicity, and potential effects on non-target organisms, including humans.

Overview of Imidacloprid

Imidacloprid acts as an agonist at nicotinic acetylcholine receptors (nAChRs), disrupting normal neurotransmission in insects and other organisms. This mechanism leads to paralysis and death in target pests, but it may also have unintended effects on non-target species, including mammals and beneficial insects.

Toxicological Effects

Research has shown that imidacloprid and its metabolites can have significant toxicological effects on various organisms. For instance:

- Neurotoxicity : Studies indicate that imidacloprid exposure can lead to neurotoxic effects in mammals, with potential links to neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study found that exposure among grape field workers showed associations with neurological symptoms .

- Immunotoxicity : Dietary exposure to imidacloprid has been shown to affect immune responses in pigs, enhancing antibody levels against viral infections while also potentially modulating immune functions negatively .

Metabolic Clearance

A recent study evaluated the clearance time of this compound and its metabolites in honey bees. The findings indicated that the compound accumulates over time, raising concerns about its long-term effects on bee populations .

Human Biomonitoring

A case study involving human volunteers demonstrated the urinary excretion patterns of imidacloprid following domestic application of products containing the insecticide. The study found that metabolites such as OH-IMI and IMI-olefin were detectable in urine samples up to 56 hours post-application, indicating significant dermal absorption and prolonged retention in the body .

Ecological Impact

The ecological risks associated with this compound have been assessed through various studies focusing on its impact on non-target species. For example, sub-lethal doses have shown to impair immune function in honey bees, contributing to colony collapse disorder .

Research Findings Summary Table

Propiedades

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTYJOPNNQFBPC-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583589 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-75-0 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Imidacloprid-d4 used in the analysis of pesticide residues in red wine?

A1: this compound is a deuterated analog of the pesticide Imidacloprid. It is used as an internal standard in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) []. Internal standards like this compound are crucial for accurate quantification, especially in complex matrices like red wine. They compensate for variations during sample preparation and analysis, leading to more reliable results. This is particularly important for Imidacloprid, a pesticide commonly used in vineyards that could potentially leave residues in the wine.

Q2: How does the use of this compound improve the accuracy of the analytical method?

A2: The research paper highlights that using this compound helps to reduce matrix effects []. Matrix effects occur when other components in the sample, in this case, red wine, interfere with the detection and quantification of the target analyte. Since this compound is chemically very similar to Imidacloprid, it experiences similar matrix effects. By comparing the signal from this compound in the sample to its known concentration, researchers can correct for signal suppression or enhancement caused by the matrix. This leads to a more accurate determination of the actual Imidacloprid concentration in the red wine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.